3-butyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that features a cyclopenta[d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can be achieved through multicomponent reactions involving the condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . The reaction typically involves the use of a base such as triethylamine and proceeds through a series of intermediate steps including the formation of cyanothioacetamide and subsequent Knoevenagel condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of scalable reaction conditions suggest that it could be produced on a larger scale using similar synthetic routes as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
3-butyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in aqueous conditions at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkylating agents such as benzyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
3-butyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-butyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it can act as an inhibitor of protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
- 2,4-substituted 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridines
Uniqueness
3-butyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific substitution pattern and the presence of a butyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents or lack the butyl group.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-butyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-7-13-10(14)8-5-4-6-9(8)12-11(13)15/h2-7H2,1H3,(H,12,15) |
InChI Key |
IYOWQQQYEPWUOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(CCC2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.